
4-methyl-3-nitro-N-phenylbenzamide
Overview
Description
4-Methyl-3-nitro-N-phenylbenzamide is a benzamide derivative characterized by a nitro group at the meta-position (C3), a methyl group at the para-position (C4) on the benzoyl ring, and an N-phenyl substituent. This compound is synthesized via the reaction of 4-methyl-3-nitrobenzoyl chloride with aniline, as noted in its application as an intermediate for modified suramin analogs . The nitro and methyl groups confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methyl-3-nitro-N-phenylbenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis, and applications.
Substituent Variations and Molecular Properties
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects :
- The nitro group (strong electron-withdrawing) in this compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .
- Trifluoromethyl (CF₃) in further amplifies electron withdrawal, improving stability under acidic conditions but reducing solubility in polar solvents.
- Methoxy groups (electron-donating) in increase solubility in aqueous media, contrasting with nitro-substituted analogs.
In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a bulky N-substituent, enabling N,O-bidentate coordination in metal-catalyzed reactions.
Synthetic Routes :
- Most compounds are synthesized via benzoyl chloride + amine reactions. For example, 4-nitrobenzoyl chloride is a common precursor in , while 4-methyl-3-nitrobenzoyl chloride is specific to the target compound .
Spectroscopic and Crystallographic Comparisons
- X-ray Diffraction : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray crystallography, revealing hydrogen-bonding networks critical for its directing group functionality.
- Spectroscopy: The target compound’s nitro group exhibits strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch), a feature shared with other nitrobenzamides .
Properties
CAS No. |
5344-15-0 |
---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26g/mol |
IUPAC Name |
4-methyl-3-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) |
InChI Key |
WZLPPEGBGRYQRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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